2-(Thiophen-2-YL)-1,3,2-dioxaborinane
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Overview
Description
Thiophene is a five-membered ring compound with one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation-like reactions or subsequent functionalization of the thiophene ring . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring with one sulfur atom and four carbon atoms . The exact structure of “2-(Thiophen-2-YL)-1,3,2-dioxaborinane” would depend on the specific arrangement and bonding of these atoms.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions and functionalization of the thiophene ring . The specific reactions that “this compound” would undergo would depend on its exact molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of a thiophene derivative would depend on its specific molecular structure. Thiophene itself is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which it shares some similarities .
Scientific Research Applications
Electropolymerization applications, as discussed in the study of thiophene-containing β-diketonate copper(II) complexes, where 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione and its copper(II) complex were synthesized and characterized for electropolymerization purposes (Oyarce et al., 2017).
The study of hydrolytic stability and crystal structure of related compounds like 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, demonstrating its unusual degree of hydrolytic stability and planar ring structure (Emsley et al., 1989).
Synthesis and mesomorphic properties of cyano derivatives for use in liquid-crystalline mixtures intended for high information electrooptic display devices, indicating their potential in display technology (Bezborodov & Lapanik, 1991).
Antimicrobial applications, as shown in the synthesis and evaluation of [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, indicating potential in the development of new antimicrobial agents (Gomha et al., 2018).
Catalysis in cross-coupling reactions, as evidenced in the use of air-stable nickel precatalysts for cross-coupling of aryl sulfamates with aryl neopentylglycolboronates (Jezorek et al., 2014).
Conformational studies of related compounds, such as bis(5,5-dimethyl-2-X-1,3,2-dioxaphosphorinan-2-yl) sulfanes and polysulfanes, providing insights into the structure and behavior of these compounds (Kombert & Grossmann, 1993).
Synthesis of fused 1,3,2-dioxaborinanes for potential application in liquid-crystalline compounds containing a boron atom (Balueva et al., 1994).
Ferroelectric properties of a homochiral quinoxaline derivative, showcasing its potential in material science and electronic applications (Chen et al., 2010).
Application in photoalignment of nematic liquid crystals, indicating its utility in the development of advanced display technologies (Hegde et al., 2013).
Mechanism of Action
Target of Action
Thiophene-based compounds have been studied extensively for their biological activities . They are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation . The boron atom in the compound could potentially form reversible covalent bonds with biological targets, altering their function .
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s boron atom could potentially interfere with biochemical processes that involve boron, such as cell signaling and bone metabolism .
Pharmacokinetics
For instance, thiophene derivatives are known to have good lipophilicity, which could enhance the compound’s absorption and distribution . The boron atom could potentially affect the compound’s metabolism and excretion .
Result of Action
Thiophene derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities . The compound’s boron atom could potentially exert additional effects, such as altering cell signaling or bone metabolism .
Action Environment
The action of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane could potentially be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s action could potentially be influenced by biological factors, such as the target’s expression level and the presence of other interacting molecules .
Future Directions
properties
IUPAC Name |
2-thiophen-2-yl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRKUUSGIROSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674620 |
Source
|
Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197024-83-2 |
Source
|
Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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